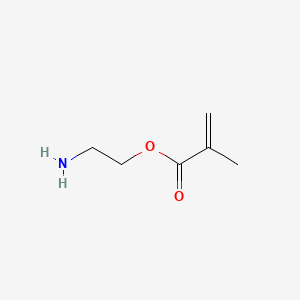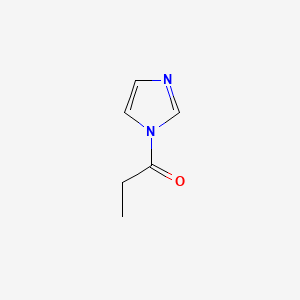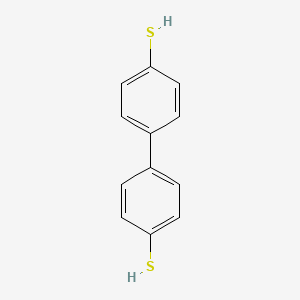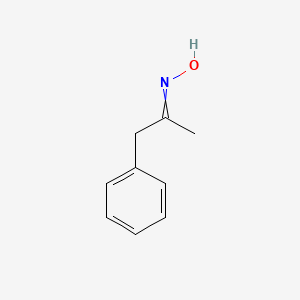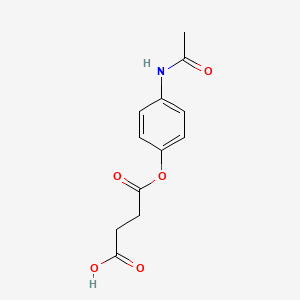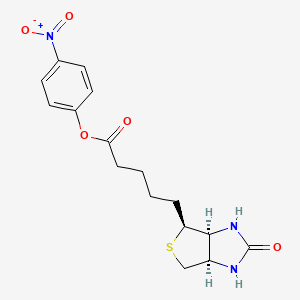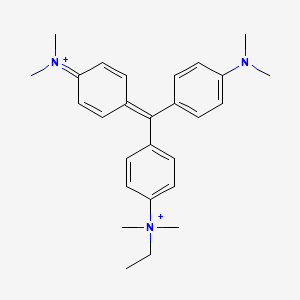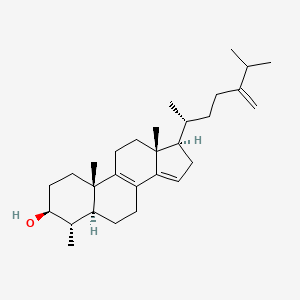
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is a 3beta-sterol that is methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol carrying an additional 4alpha-methyl substituent. It has a role as a mouse metabolite. It is a 3beta-sterol and a Delta(14) steroid. It derives from a hydride of a 5alpha-ergostane.
Delta 8, 14 -Sterol, also known as δ8, 14 -sterol, belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, Delta 8, 14 -sterol is considered to be a sterol lipid molecule. Delta 8, 14 -Sterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta 8, 14 -Sterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Delta 8, 14 -sterol is primarily located in the membrane (predicted from logP) and cytoplasm. Delta 8, 14 -Sterol exists in all eukaryotes, ranging from yeast to humans.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds in Plants and Fungi
Research indicates that compounds structurally related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have been isolated from various natural sources and exhibit diverse bioactivities. For instance, ergostane-type steroids extracted from the herb Euphorbia chamaesyce demonstrated potent inhibitory effects on the Epstein-Barr virus (Tanaka et al., 2000). Additionally, studies on edible mushrooms like Lentinula edodes and Tricholoma matsutake have identified new sterols with structures similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol, emphasizing the diversity of sterols in fungi (Ohnuma et al., 2000).
Antifungal and Antiviral Properties
Compounds related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have demonstrated significant antifungal and antiviral activities. For example, ergosterols extracted from the marine-derived fungus Rhizopus sp. showed cytotoxic activities against various cancer cell lines (Wang et al., 2008). Ganoderma species, known for their medicinal properties, contain triterpenoids and steroids that exhibit anti-inflammatory properties and inhibit mediators from mast cells, neutrophils, and macrophages (Ko et al., 2008).
Sterol Biosynthesis and Mechanisms
Research on bacteria such as Methylococcus capsulatus has identified 4,4-dimethyl and 4alpha-methyl sterols, suggesting a block in sterol biosynthesis at the level of 4alpha-methyl delta8(14)-sterols (Bouvier et al., 1976). Studies on Saccharomyces cerevisiae have further elucidated the mechanisms involved in ergosterol biosynthesis, specifically focusing on the elaboration of ring B (Akhtar & Parvez, 1968) and the intermediary role of a steroid 8,14-dien-3-beta-ol system (Akhtar et al., 1969).
Therapeutic and Antioxidative Potential
The therapeutic potential of compounds similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is evident in their antitumor and antioxidative activities. For instance, ergostanes from Antrodia salmonea exhibited potent antioxidative activity by inhibiting reactive oxygen species and nitric oxide production in inflammatory cells (Shen et al., 2007). Additionally, a sterol isolated from the mushroom Sarcodon aspratus demonstrated selective suppression of leukemia and colon adenocarcinoma cells, highlighting its potential in cancer therapy (Kobori et al., 2006).
Eigenschaften
CAS-Nummer |
74635-33-9 |
|---|---|
Produktname |
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol |
Molekularformel |
C29H46O |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
(3S,4S,5S,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h13,18,20-21,23-24,27,30H,3,8-12,14-17H2,1-2,4-7H3/t20-,21+,23-,24+,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
HLAWVOWADPNAGN-BAHZUFOISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C |
Kanonische SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



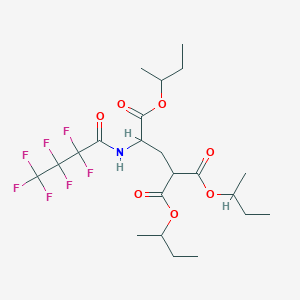
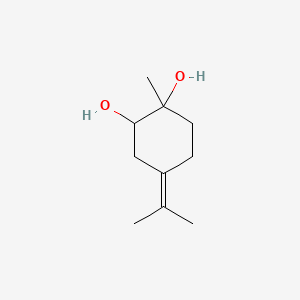
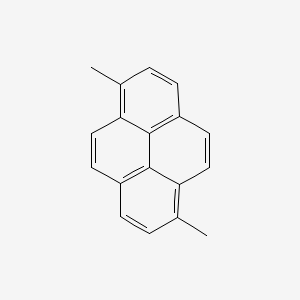
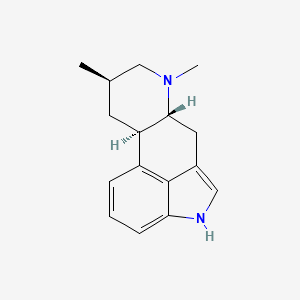
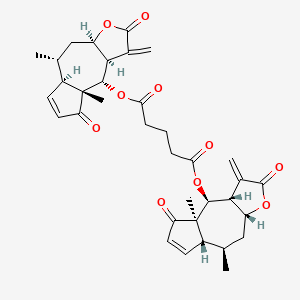
![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)
